H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by a bromine atom at the para position of the phenyl ring and an ethyl ester group, which significantly enhances its chemical reactivity and biological properties. The molecular formula for H-Phe(4-Br)-OEt.HCl is , with a molar mass of approximately 308.60 g/mol. It appears as a white crystalline solid and is soluble in methanol and water, making it suitable for various biochemical applications.
H-Phe(4-Br)-OEt.HCl is classified under amino acid derivatives and is particularly noted for its use in peptide synthesis and biochemical research. Its unique structure allows it to interact with proteins and other biomolecules, influencing binding affinities and selectivity towards receptors or enzymes.
The synthesis of H-Phe(4-Br)-OEt.HCl typically involves the following steps:
In industrial settings, the production process may utilize automated peptide synthesizers and continuous flow systems to optimize yields and minimize by-products. High-purity starting materials are essential for ensuring the quality of H-Phe(4-Br)-OEt.HCl in pharmaceutical applications.
The molecular structure of H-Phe(4-Br)-OEt.HCl can be represented as follows:
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl
The compound features a brominated phenyl ring attached to an ethyl ester group, which contributes to its unique chemical reactivity.
H-Phe(4-Br)-OEt.HCl can undergo various chemical reactions:
The mechanism of action for H-Phe(4-Br)-OEt.HCl primarily involves its interaction with biological macromolecules. The brominated structure may influence how this compound binds to proteins, potentially altering enzyme activity or receptor interactions. These interactions are crucial for understanding its therapeutic roles in biochemical pathways .
H-Phe(4-Br)-OEt.HCl has several significant applications:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4